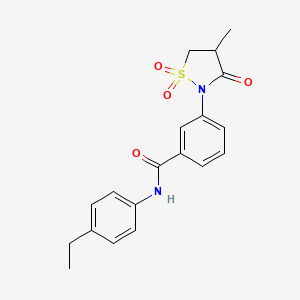![molecular formula C17H20O3 B5188191 1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)
1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries in the 1970s. Since then, it has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Mécanisme D'action
ICI 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the hormone epinephrine and the neurotransmitter norepinephrine. When activated, the β2-adrenergic receptor increases the production of cyclic AMP, which in turn activates protein kinase A and leads to various physiological responses.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce airway smooth muscle tone, decrease heart rate and contractility, and impair glucose metabolism. These effects are consistent with the role of β2-adrenergic receptors in regulating these processes.
Avantages Et Limitations Des Expériences En Laboratoire
ICI 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to specifically block the β2-adrenergic receptor without affecting other receptors. It is also relatively easy to synthesize and is commercially available.
However, there are also some limitations to the use of ICI 118,551 in lab experiments. For example, it has a relatively short half-life and may require frequent dosing to maintain its effects. It may also have off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research involving ICI 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of immune function. It has been shown that β2-adrenergic receptors are expressed on immune cells and may play a role in modulating immune responses.
Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and pharmacokinetic properties. This could lead to the development of new drugs for the treatment of asthma, chronic obstructive pulmonary disease, and other conditions where β2-adrenergic receptors play a role.
In conclusion, ICI 118,551 is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving ICI 118,551, including the role of β2-adrenergic receptors in immune function and the development of new β2-adrenergic receptor antagonists.
Méthodes De Synthèse
ICI 118,551 can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzene with propylene oxide to form 1-(3-methylphenoxy)propan-2-ol. The second step involves the reaction of 1-(3-methylphenoxy)propan-2-ol with 4-methoxyphenol in the presence of sodium hydroxide to form 1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene.
Applications De Recherche Scientifique
ICI 118,551 has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. For example, it has been used to investigate the role of β2-adrenergic receptors in the regulation of airway smooth muscle tone, cardiac function, and glucose metabolism.
Propriétés
IUPAC Name |
1-methoxy-4-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-5-3-6-17(13-14)20-12-4-11-19-16-9-7-15(18-2)8-10-16/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQKSBAKNETFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)

![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![2,2-dimethyl-N-(1-{1-[(2-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5188183.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrobenzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5188196.png)
![2-methyl-3-phenyl-1,4-diazaspiro[4.4]nona-1,3-diene 1,4-dioxide](/img/structure/B5188205.png)
![4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)